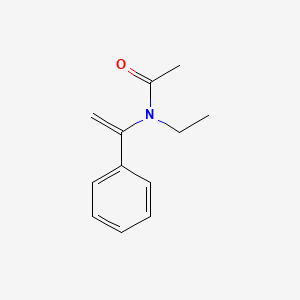

N-Ethyl-N-(1-phenylvinyl)acetamide

Description

N-Ethyl-N-(1-phenylvinyl)acetamide is an enamide characterized by an acetamide core substituted with an ethyl group and a 1-phenylvinyl moiety. Its molecular formula is C₁₂H₁₃NO, with an average molecular weight of 187.24 g/mol. Structurally, the compound combines a rigid aromatic phenyl group with a conjugated vinyl system, enabling participation in cycloaddition and electrophilic substitution reactions. The ethyl group enhances steric bulk compared to smaller alkyl substituents (e.g., methyl), influencing its solubility and reactivity .

Key spectral data include ¹H NMR (300 MHz, CDCl₃): δ 7.47–7.33 (m, 5H, aromatic), 5.69 (s, 1H, vinyl), 5.23 (s, 1H, vinyl), 3.09 (s, 3H, N–CH₂CH₃), and 2.03 (s, 3H, COCH₃). These signals align with related enamides but differ in substituent-specific shifts (e.g., ethyl vs. methyl in 1q) .

Properties

CAS No. |

141341-81-3 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.258 |

IUPAC Name |

N-ethyl-N-(1-phenylethenyl)acetamide |

InChI |

InChI=1S/C12H15NO/c1-4-13(11(3)14)10(2)12-8-6-5-7-9-12/h5-9H,2,4H2,1,3H3 |

InChI Key |

QQKZBPNNSFVTGN-UHFFFAOYSA-N |

SMILES |

CCN(C(=O)C)C(=C)C1=CC=CC=C1 |

Synonyms |

Acetamide, N-ethyl-N-(1-phenylethenyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Enamides and Acetamide Derivatives

Key Observations:

Substituent Effects on Reactivity :

- The ethyl group in this compound provides moderate steric hindrance compared to the methyl group in 1q, slowing down bromination kinetics but improving selectivity in catalytic hydrogenation .

- Benzyl-substituted derivatives (e.g., 1a) exhibit enhanced stability under electrochemical bromination due to resonance stabilization of the benzyl group .

Pharmacological Activity :

- Acetyl fentanyl shares the N-phenylacetamide motif but incorporates a piperidinyl-phenethyl chain, enabling μ-opioid receptor binding. In contrast, this compound lacks opioid activity due to the absence of this pharmacophore .

Synthetic Utility :

- This compound serves as a substrate in rhodium-catalyzed asymmetric hydrogenation, achieving >95% enantiomeric excess (ee) with PhthalaPhos ligands. This performance surpasses methyl-substituted analogs (e.g., 1q), which show lower ee values under identical conditions .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

- Solubility : this compound is soluble in polar aprotic solvents (e.g., ethyl acetate, DCM) but insoluble in water, similar to other enamides. The ethyl group slightly improves lipophilicity compared to methyl analogs .

- Thermal Stability : Lacks data for the target compound, but tert-butyl derivatives (e.g., 1r) show decomposition >150°C, suggesting comparable stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.